N-cyclopropyl-N-(2-ethoxybenzyl)-3-methylpyridine-2-carboxamide
Overview
Description
N-cyclopropyl-N-(2-ethoxybenzyl)-3-methylpyridine-2-carboxamide is a useful research compound. Its molecular formula is C19H22N2O2 and its molecular weight is 310.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 310.168127949 g/mol and the complexity rating of the compound is 397. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Enantioselective Synthesis
N-cyclopropyl-N-(2-ethoxybenzyl)-3-methylpyridine-2-carboxamide compounds have been utilized in the enantioselective synthesis of complex molecules. For example, a study by Calvez, Chiaroni, and Langlois (1998) demonstrated the preparation of N-methoxy-N-methylamide derivatives from (S)-methylpyroglutamate, which enabled the addition of Grignard reagents, leading to various enantioselective compounds (Calvez, Chiaroni, & Langlois, 1998).
Catalytic Reactions
In catalytic chemistry, this compound derivatives have been used in developing new catalytic reactions. Yu et al. (2019) developed a rhodium(III)-catalyzed C-H acylmethylation of [2,2'-bipyridine]-6-carboxamides, showcasing the use of these compounds in creating highly functionalized molecules (Yu et al., 2019).
Protecting Groups in Organic Synthesis
These compounds have been explored as protecting groups in organic synthesis. Muranaka, Ichikawa, and Matsuda (2011) developed a new carboxamide protecting group that can be removed under mild basic conditions, demonstrating the versatility of this compound in synthetic chemistry (Muranaka, Ichikawa, & Matsuda, 2011).
Synthesis of Complex Molecules
The compound is used in synthesizing complex molecules with potential biological activities. For instance, Lu et al. (2021) synthesized a compound with significant inhibitory activity against some cancer cell lines, demonstrating the compound's potential in medicinal chemistry (Lu et al., 2021).
Properties
IUPAC Name |
N-cyclopropyl-N-[(2-ethoxyphenyl)methyl]-3-methylpyridine-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2/c1-3-23-17-9-5-4-8-15(17)13-21(16-10-11-16)19(22)18-14(2)7-6-12-20-18/h4-9,12,16H,3,10-11,13H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABBWVKIMNHEIQP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1CN(C2CC2)C(=O)C3=C(C=CC=N3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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